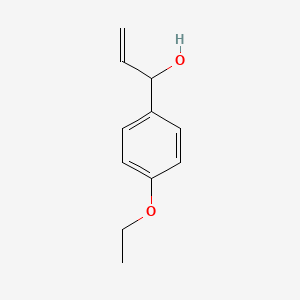

1-(4-Ethoxyphenyl)prop-2-en-1-ol

Description

1-(4-Ethoxyphenyl)prop-2-en-1-ol is an organic compound characterized by the presence of an ethoxy group attached to a phenyl ring, which is further connected to a prop-2-en-1-ol moiety

Properties

Molecular Formula |

C11H14O2 |

|---|---|

Molecular Weight |

178.23 g/mol |

IUPAC Name |

1-(4-ethoxyphenyl)prop-2-en-1-ol |

InChI |

InChI=1S/C11H14O2/c1-3-11(12)9-5-7-10(8-6-9)13-4-2/h3,5-8,11-12H,1,4H2,2H3 |

InChI Key |

XQXXXSVIZIJLGE-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(C=C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Ethoxyphenyl)prop-2-en-1-ol can be synthesized through several methods. One common approach involves the reaction of 4-ethoxybenzaldehyde with acetone in the presence of a base such as sodium hydroxide, followed by reduction of the resulting intermediate using a reducing agent like sodium borohydride .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors to control reaction parameters more precisely and improve efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Ethoxyphenyl)prop-2-en-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into saturated alcohols using agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products:

Oxidation: 4-ethoxybenzaldehyde or 4-ethoxybenzoic acid.

Reduction: 1-(4-ethoxyphenyl)propan-1-ol.

Substitution: Halogenated derivatives like 4-ethoxy-2-bromophenylprop-2-en-1-ol.

Scientific Research Applications

1-(4-Ethoxyphenyl)prop-2-en-1-ol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Mechanism of Action

The mechanism of action of 1-(4-Ethoxyphenyl)prop-2-en-1-ol involves its interaction with specific molecular targets. For instance, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways. The compound’s molecular structure allows it to interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

- 1-(4-Methoxyphenyl)prop-2-en-1-ol

- 1-(4-Fluorophenyl)prop-2-en-1-ol

- 1-(4-Chlorophenyl)prop-2-en-1-ol

Uniqueness: 1-(4-Ethoxyphenyl)prop-2-en-1-ol is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. Compared to its methoxy, fluoro, and chloro analogs, the ethoxy group may enhance its solubility and alter its interaction with biological targets, potentially leading to different pharmacological profiles .

Biological Activity

1-(4-Ethoxyphenyl)prop-2-en-1-ol, a compound belonging to the class of chalcones, has garnered attention due to its potential biological activities, particularly its antimicrobial and antioxidant properties. This article reviews the current understanding of its biological activity, including detailed research findings, case studies, and comparative data with similar compounds.

Chemical Structure and Properties

This compound features an ethoxy group attached to a phenyl ring, which influences its solubility and interaction with biological targets. The compound's structure can be represented as follows:

Biological Activities

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth. The Minimum Inhibitory Concentration (MIC) values for selected bacteria are summarized in Table 1.

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 50 |

| Pseudomonas aeruginosa | 100 |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents, particularly against resistant strains.

Antioxidant Activity

The antioxidant capacity of this compound has also been explored. Its ability to scavenge free radicals was evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) assays. The results indicated a dose-dependent increase in antioxidant activity, comparable to standard antioxidants such as ascorbic acid.

The biological activity of this compound is primarily attributed to its structural features that allow it to interact with cellular targets. Its antioxidant activity may be linked to the ability to donate hydrogen atoms or electrons, thus neutralizing free radicals and reducing oxidative stress. Additionally, the compound may modulate enzyme activities involved in oxidative stress pathways.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds was conducted:

| Compound | Antimicrobial Activity (MIC μg/mL) | Antioxidant Activity (DPPH IC50 μg/mL) |

|---|---|---|

| This compound | 25 (S. aureus) | 30 |

| 1-(4-Methoxyphenyl)prop-2-en-1-ol | 50 (S. aureus) | 40 |

| 1-(4-Fluorophenyl)prop-2-en-1-ol | 100 (S. aureus) | 50 |

| 1-(4-Chlorophenyl)prop-2-en-1-ol | 75 (S. aureus) | 45 |

The presence of the ethoxy group in this compound appears to enhance its solubility and biological activity compared to its methoxy, fluoro, and chloro analogs.

Case Studies and Research Findings

Several studies have investigated the biological effects of chalcones similar to this compound:

- Anticancer Properties : A study highlighted that chalcone derivatives exhibited cytotoxic effects on various cancer cell lines, suggesting potential therapeutic applications in oncology.

- Anti-inflammatory Effects : Research has shown that certain chalcones can inhibit inflammatory pathways, providing insights into their use for treating inflammatory diseases.

- Synergistic Effects : Combining this compound with other antimicrobial agents may enhance efficacy against resistant bacterial strains.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.